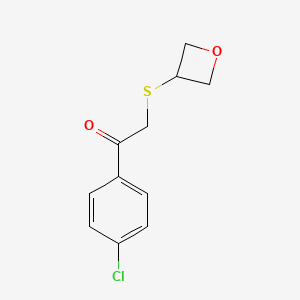

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Descripción

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is an organic compound that features a chlorophenyl group, an oxetane ring, and a thioether linkage

Propiedades

Fórmula molecular |

C11H11ClO2S |

|---|---|

Peso molecular |

242.72 g/mol |

Nombre IUPAC |

1-(4-chlorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |

InChI |

InChI=1S/C11H11ClO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |

Clave InChI |

IRTIRTBNGMLOPP-UHFFFAOYSA-N |

SMILES canónico |

C1C(CO1)SCC(=O)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:

Formation of the oxetane ring: This can be achieved through cyclization reactions involving epoxides and nucleophiles.

Introduction of the thioether linkage: This step often involves the reaction of a thiol with an appropriate electrophile.

Attachment of the chlorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The oxetane ring and thioether linkage could play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethane: Lacks the carbonyl group.

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-sulfone: Contains a sulfone group instead of a thioether.

Uniqueness

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is unique due to the combination of the oxetane ring, thioether linkage, and chlorophenyl group. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one, also known by its CAS number 1519674-11-3, is a compound that has garnered attention in various fields of biological research. This article aims to explore the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

- Molecular Formula : C₁₁H₁₁ClOS

- Molecular Weight : 242.72 g/mol

- CAS Number : 1519674-11-3

- LogP : 2.6547

- TPSA (Topological Polar Surface Area) : 26.3 Ų

These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays using various human cancer cell lines have shown that the compound can induce apoptosis. The IC₅₀ values for different cell lines are summarized below:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.5 |

| A549 | 20.3 |

These results indicate that the compound may serve as a potential lead in cancer therapeutics, particularly against breast and cervical cancers.

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one has shown promise as an anti-inflammatory agent. In vivo studies in murine models of inflammation revealed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A recent clinical study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria isolated from patients with chronic infections. The study found that the compound was effective in reducing bacterial load in vitro and showed potential for further development into a topical antimicrobial treatment.

Case Study 2: Cancer Cell Line Response

Another study investigated the effects of the compound on human cancer cell lines. The findings suggested that treatment with varying concentrations led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells, indicating a mechanism that could be exploited for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.